molecular formula C22H14FN3O2 B3025949 5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole CAS No. 1649473-91-5

5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole

Cat. No. B3025949
CAS RN: 1649473-91-5
M. Wt: 371.4 g/mol
InChI Key: LJMUZZUGHRTIJT-UHFFFAOYSA-N
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Description

5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole (5-F-POPI) is a synthetic compound with a wide range of potential applications in the field of scientific research. It is a relatively new compound, first synthesized in 2017, and has already been used in a variety of research studies.

Scientific Research Applications

Synthesis and Biological Activities

Compounds incorporating the indole moiety alongside 1,3,4-oxadiazole have been synthesized for their promising biological activities. For instance, Schiff base indole derivatives bearing 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties demonstrated significant antibacterial, antifungal, antituberculosis, and anticancer properties. Compounds from this research showed remarkable cytotoxic activity against tumor cell lines and displayed strong antioxidant capabilities (Verma, Saundane, & Meti, 2019).

Anticonvulsant Activity

Research on 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles has revealed considerable anticonvulsant activities, mediated through benzodiazepine receptors and other unknown mechanisms, highlighting the therapeutic potential of such structures in treating seizures (Almasirad et al., 2004).

Urease Inhibition

Novel indole-based hybrid oxadiazole scaffolds with substituted-phenyl butanamides have been synthesized and identified as potent inhibitors of the urease enzyme, indicating potential applications in treating diseases caused by urease-producing pathogens (Nazir et al., 2018).

Anti-inflammatory and Analgesic Properties

Studies on indomethacin analogs containing oxadiazole moieties have shown promising anti-inflammatory and analgesic effects without the gastrointestinal toxicities associated with traditional NSAIDs. These findings suggest a path toward developing safer pain management and anti-inflammatory therapies (Bhandari et al., 2010).

Cardiovascular Activity

A series of indole derivatives with oxadiazole and thiazolidinone side chains were evaluated for cardiovascular activities, uncovering compounds with potent effects at low doses. This research opens avenues for the development of new cardiovascular drugs (Singh, Agarwal, & Singh, 2013).

properties

IUPAC Name

3-[4-(4-fluorophenoxy)phenyl]-5-(1H-indol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O2/c23-17-4-8-19(9-5-17)27-18-6-1-14(2-7-18)21-25-22(28-26-21)16-3-10-20-15(13-16)11-12-24-20/h1-13,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMUZZUGHRTIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)NC=C4)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole
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5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole
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5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole
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5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole
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5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole
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5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole

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